Isopropyl caffeate

Description

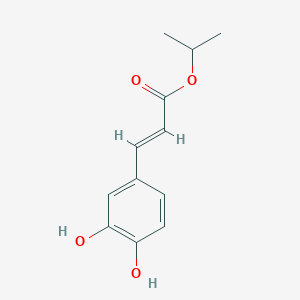

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

propan-2-yl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H14O4/c1-8(2)16-12(15)6-4-9-3-5-10(13)11(14)7-9/h3-8,13-14H,1-2H3/b6-4+ |

InChI Key |

HUBVPNVELDTWJF-GQCTYLIASA-N |

Isomeric SMILES |

CC(C)OC(=O)/C=C/C1=CC(=C(C=C1)O)O |

Canonical SMILES |

CC(C)OC(=O)C=CC1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Structural Derivatization of Isopropyl Caffeate

Established Synthetic Pathways for Isopropyl Caffeate Production

The synthesis of this compound, a lipophilic derivative of caffeic acid, is primarily achieved through well-established chemical reactions, particularly esterification. This process enhances the molecule's potential for various applications by altering its physical properties, such as solubility.

Esterification Reactions Utilizing Caffeic Acid Precursors and Isopropyl Alcohol

The most common method for producing this compound is the direct esterification of caffeic acid with isopropyl alcohol. nih.govnih.gov This reaction, often referred to as Fischer-Speier esterification, involves heating a mixture of caffeic acid and an excess of isopropyl alcohol. nih.govmdpi.com The process is typically conducted under reflux to drive the reaction towards completion. nih.gov Upon completion, which can be monitored using techniques like Thin-Layer Chromatography (TLC), the excess alcohol is removed, and the product is extracted and purified. nih.gov This method is particularly effective for creating esters with short alkyl chains. nih.gov

Catalytic Systems and Reaction Optimization for this compound Synthesis

To facilitate the esterification process, various catalytic systems are employed to increase the reaction rate and yield. Acid catalysts are standard in this synthesis.

Mineral Acids: Strong mineral acids, such as sulfuric acid (H₂SO₄), are frequently used as catalysts. nih.govnih.govmdpi.com A typical procedure involves refluxing the reactants in the presence of a small amount of sulfuric acid for several hours. nih.gov Yields exceeding 90% have been reported using this approach. mdpi.com

Organic Acids: p-Toluenesulfonic acid (p-TSA) is another common acid catalyst used for this type of esterification. nih.gov

Solid Acid Catalysts: To simplify catalyst removal and product purification, solid acid resins like Amberlite IR-120H can be utilized as an alternative to liquid acids. nih.gov

Ionic Liquids (ILs): More advanced catalytic systems include the use of ionic liquids. For the synthesis of similar alkyl caffeates, ILs like N-methyl-2-pyrrolidonium hydrosulfate ([Hnmp]HSO₄) have been shown to be highly effective, demonstrating greater catalytic activity than conventional sulfuric acid. rsc.org

Reaction Optimization: Optimization strategies often involve adjusting the catalyst type and concentration, temperature, and reaction time. rsc.org For instance, studies on the synthesis of dodecyl caffeate showed that a 10% catalyst dosage of [Hnmp]HSO₄ was optimal, as higher concentrations did not improve and could even decrease the yield. rsc.org Furthermore, alternative energy sources like microwave irradiation have been explored, which can lead to faster, cleaner, and more efficient reactions compared to conventional heating. nih.gov

Table 1: Comparison of Catalytic Systems for Alkyl Caffeate Synthesis This table is interactive. Click on headers to sort.

| Catalyst System | Precursors | Key Conditions | Reported Yield / Efficacy | Source(s) |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Caffeic Acid, Isopropyl Alcohol | Reflux, 8 hours | >90% | nih.gov, mdpi.com |

| p-Toluenesulfonic Acid (p-TSA) | Caffeic Acid, Various Alcohols | Reflux with Dean-Stark trap | Effective for various alkyl esters | nih.gov |

| Amberlite IR-120H | Caffeic Acid, Various Alcohols | N/A | Effective alternative to H₂SO₄ | nih.gov |

| [Hnmp]HSO₄ (Ionic Liquid) | Caffeic Acid, Dodecanol | 10% catalyst dosage | 93.03% (for Dodecyl Caffeate) | rsc.org |

| Microwave Irradiation | Caffeic Acid, Various Alcohols | N/A | Faster and more efficient than conventional heating | nih.gov |

Advanced Derivatization Strategies for this compound Analogs

To explore the full potential of caffeic acid derivatives, researchers synthesize a variety of analogs. These strategies involve modifying the structure of this compound to understand how these changes affect its chemical and biological properties.

Systematic Modification of Alkyl Chain Length and Substituents for Structure-Activity Relationship Studies

A key strategy in medicinal chemistry is the synthesis of a series of related compounds to establish structure-activity relationships (SAR). For caffeates, this often involves systematically altering the length and structure of the alkyl ester chain.

Researchers have synthesized and tested a range of alkyl caffeates, from methyl and ethyl to octyl and decyl esters, to evaluate how lipophilicity influences their activity. mdpi.complos.org For example, a study investigating the antitumor properties of various alkyl caffeates found that this compound exhibited the highest inhibition ratio (78.0%) against SW620 and HepG2 cancer cells. plos.org In contrast, isoamyl caffeate and methyl caffeate were more effective against other cell lines. plos.org This demonstrates that the biological activity is highly dependent on the specific structure of the alkyl group. Generally, caffeic acid and its esters show superior antioxidant activity compared to derivatives of other hydroxycinnamic acids like ferulic or sinapic acid. mdpi.com

Table 2: Antitumor Activity of Different Alkyl Caffeates This table is interactive. Click on headers to sort.

| Compound | Alkyl Chain | Target Cancer Cell Line | Inhibition Ratio | Source(s) |

|---|---|---|---|---|

| Methyl Caffeate (MC) | Methyl | SW480 | 71.4% | plos.org |

| This compound (IpC) | Isopropyl | SW620 | 78.0% | plos.org |

| This compound (IpC) | Isopropyl | HepG2 | 78.0% | plos.org |

| Isoamyl Caffeate (IaC) | Isoamyl | SGC7901 | 77.4% | plos.org |

Synthesis of this compound via Biocatalytic Approaches (e.g., Lipase-Catalyzed Transesterification)

Biocatalysis offers a greener and more specific alternative to traditional chemical synthesis. Enzymes, particularly lipases, are widely used for the synthesis of esters under mild reaction conditions.

Lipase-catalyzed transesterification is a prominent biocatalytic method. nih.gov Instead of starting with caffeic acid, this approach often uses an existing ester, such as methyl caffeate or ethyl caffeate, and reacts it with the desired alcohol (in this case, isopropyl alcohol) in the presence of a lipase (B570770). capes.gov.brnih.gov Studies on the synthesis of propyl caffeate, a close analog, have shown this method to be highly efficient. capes.gov.brnih.gov Using Novozym 435, a commercially available immobilized lipase from Candida antarctica, researchers achieved a 98.5% yield of propyl caffeate through the transesterification of methyl caffeate. capes.gov.brnih.gov

However, the efficiency of enzymatic esterification can be lower for secondary alcohols like isopropanol (B130326) compared to primary alcohols. google.com Optimization of biocatalytic reactions involves screening different lipases, selecting an appropriate reaction medium (e.g., ionic liquids or organic solvents), and adjusting parameters like temperature and substrate molar ratios. capes.gov.brnih.govjst.go.jp

Table 3: Biocatalytic Synthesis of Caffeate Analogs This table is interactive. Click on headers to sort.

| Product | Method | Biocatalyst | Substrates | Medium | Optimal Conditions | Yield | Source(s) |

|---|---|---|---|---|---|---|---|

| Propyl Caffeate | Transesterification | Novozym 435 | Methyl Caffeate, 1-Propanol | Ionic Liquid ([Bmim][CF₃SO₃]) | 60°C, 1:5 molar ratio, 1:20 mass ratio (substrate:lipase) | 98.5% | capes.gov.br, nih.gov |

| Phytosteryl Caffeates | Alcoholysis | Candida rugosa lipase | Vinyl Caffeate, Phytosterols | N/A | N/A | Successful catalysis | nih.gov, semanticscholar.org |

| Isopropyl Ferulate | Esterification | Lipozyme® | Ferulic Acid, Isopropanol | N/A | N/A | 29% (lower than for primary alcohols) | google.com |

Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Following synthesis, rigorous analysis is essential to confirm the chemical structure of this compound and to assess its purity. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatography: Thin-Layer Chromatography (TLC) is a quick and effective method used to monitor the progress of the synthesis reaction. nih.govhumanjournals.com For purity assessment and quantification, High-Performance Liquid Chromatography (HPLC) is the standard method. It is often performed using a C18 column with a gradient elution system.

Spectroscopy:

Fourier-Transform Infrared Spectroscopy (FT-IR): This technique is used to identify the functional groups present in the molecule. Key characteristic signals for this compound include the ester carbonyl (C=O) stretch, typically found around 1677-1740 cm⁻¹, and broad hydroxyl (-OH) bands in the 3200-3500 cm⁻¹ region. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the precise molecular structure. NMR spectra can verify the presence of the aromatic protons of the catechol ring and confirm the formation of the ester linkage by showing signals corresponding to the isopropyl group's protons. humanjournals.com

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique provides information on the molecular weight of the compound, further confirming its identity. creative-proteomics.com

X-ray Crystallography: For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is considered the gold standard, providing detailed information on bond lengths and angles.

Table 4: Analytical Techniques for the Characterization of this compound and its Analogs This table is interactive. Click on headers to sort.

| Technique | Purpose | Typical Findings / Signals | Source(s) |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring, Purity check | A single spot indicates reaction completion/purity. | nih.gov, humanjournals.com |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, Quantification | Purity typically >98% for well-purified products. | |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional group identification | Ester carbonyl (C=O) stretch (~1677-1740 cm⁻¹), Hydroxyl (-OH) bands (~3200-3500 cm⁻¹). | nih.gov, |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation | Confirms aromatic protons (δ 6.3–7.8 ppm) and protons of the ester group. | , humanjournals.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight determination, Identification | Provides m/z ratio corresponding to the molecular ion. | creative-proteomics.com |

| Single-Crystal X-ray Diffraction | Absolute structure determination | Reveals 3D structure, bond lengths, and intermolecular interactions. |

Elucidation of Molecular and Cellular Mechanisms of Isopropyl Caffeate Action

Investigations into Cellular Signaling Pathway Modulation by Isopropyl Caffeate

Studies into the molecular mechanisms of this compound and its related compounds have revealed significant interactions with key cellular signaling pathways that govern cell proliferation, angiogenesis, and inflammation.

Regulation of PI3K/AKT Signaling Cascade

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival and growth. Research on caffeic acid and its derivatives has shown modulation of this cascade. For instance, caffeic acid phenethyl ester (CAPE) has been observed to repress AKT1 and AKT2, as well as the phosphorylation of AKT and PDK1 in a dose-dependent manner. nih.gov Similarly, caffeic acid treatment has been found to significantly decrease the phosphorylation levels of AKT in a dose-dependent fashion in colorectal cancer stem cells. nih.gov

In contrast, a study focused specifically on this compound (identified as KYZ) demonstrated that it increased the phosphorylation level of the protein AKT in Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner, while the total AKT protein level remained unchanged. frontiersin.org This suggests that the effect of caffeic acid derivatives on the PI3K/AKT pathway may be cell-type specific or dependent on the specific ester modification. Docking studies have previously indicated that caffeate esters have favorable interactions with the active site of PI3K/Akt. mdpi.com

Table 1: Effect of this compound and Related Compounds on PI3K/AKT Signaling

| Compound | Effect on PI3K/AKT Pathway | Cell Type / Model | Source |

|---|---|---|---|

| This compound (KYZ) | Increased phosphorylation of AKT | HUVECs | frontiersin.org |

| Caffeic Acid | Decreased phosphorylation of AKT | Colorectal Cancer Stem Cells | nih.gov |

| Caffeic Acid Phenethyl Ester (CAPE) | Repressed Akt1, Akt2, and phosphorylation of Akt and PDK1 | Androgen-independent Prostate Cancer Cells | nih.gov |

Impact on MEK/ERK Pathway Activation

The MEK/ERK pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is central to regulating cell proliferation and differentiation. mdpi.com this compound (KYZ) has been shown to significantly up-regulate the phosphorylation levels of MEK1/2 and ERK1/2 proteins in HUVECs. frontiersin.org This finding aligns with research on other caffeate esters, which have also been shown to cause ERK1/2 phosphorylation in neuronal cells, suggesting a role in promoting cell survival and differentiation through this pathway. mdpi.com The activation of the MEK/ERK pathway is a crucial step in transmitting signals from cell surface receptors to the nucleus to control gene expression. nih.govmdpi.com

Modulation of VEGF Receptor 2 (VEGFR2) Expression and Activity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the process of forming new blood vessels. nih.govmdpi.com this compound (KYZ) has been found to enhance the secretion of Vascular Endothelial Growth Factor (VEGF) and the expression of VEGFR2 in HUVECs. frontiersin.org The binding of VEGF to VEGFR2 initiates intracellular signaling pathways that are critical for the proliferation, migration, and survival of endothelial cells. nih.govbio-rad.com This pro-angiogenic effect was demonstrated in a zebrafish model, where this compound reversed the inhibition of angiogenesis. frontiersin.org

Table 2: Influence of this compound on Angiogenesis-Related Proteins

| Compound | Target Protein | Observed Effect | Cell Type | Source |

|---|---|---|---|---|

| This compound (KYZ) | VEGF | Enhanced secretion | HUVECs | frontiersin.org |

| This compound (KYZ) | VEGFR2 | Increased expression | HUVECs | frontiersin.org |

Influence on Nuclear Factor-kappa B (NF-κB) Signaling

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune and inflammatory responses. wikipedia.org While direct studies on this compound are limited, research on related compounds provides insight. Caffeic acid phenethyl ester (CAPE) has been identified as a potent and specific inhibitor of NF-κB activation. nih.govscilit.com It has been shown to inhibit the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing NF-κB's translocation to the nucleus. nih.gov Similarly, caffeic acid has been shown to inhibit LPS-induced NF-κB activation in endothelial cells through the NIK/IKK and c-Src/ERK signaling pathways. nih.gov This inhibition of NF-κB is a key mechanism behind the anti-inflammatory properties attributed to these phenolic compounds.

Aryl Hydrocarbon Receptor (AhR) Pathway Interactions

The Aryl Hydrocarbon Receptor (AhR) is a transcription factor involved in sensing environmental stimuli and regulating xenobiotic metabolism and immune responses. nih.gov Studies on ethyl caffeate, a structurally similar compound, have shown that it can inhibit AhR signaling. semanticscholar.orgmdpi.com Ethyl caffeate was found to inhibit AhR activation induced by AhR ligands, as measured by the expression of target genes like CYP1A1. semanticscholar.org It also inhibited the ligand-induced downregulation of AhR protein levels. semanticscholar.org These findings suggest that caffeate esters may interfere with the AhR pathway, which could contribute to their immunomodulatory effects.

Enzymatic Target Interactions and Inhibition/Activation Profiles

In silico analyses predict that this compound is likely to act as an enzyme inhibitor. nih.govnih.gov While specific enzymatic targets for this compound have not been extensively detailed, studies on other long-chain caffeate esters have identified inhibitory activities against certain enzymes. For instance, eicosanyl caffeate and docosyl caffeate have demonstrated chymotrypsin-like elastase inhibition. nih.gov Docosyl caffeate has also been reported to show moderate activity against acetyl- and butyrylcholinesterase enzymes. nih.gov The enzymatic esterification process itself, used to synthesize compounds like isopropyl myristate, is often catalyzed by lipases. researchgate.net The stability and activity of enzymes like yeast alpha-isopropylmalate isomerase can be influenced by factors such as ionic strength, highlighting the complex nature of enzyme interactions. nih.gov

Table 3: Reported Enzymatic Inhibition by Caffeate Esters

| Caffeate Ester | Target Enzyme | Type of Activity | Source |

|---|---|---|---|

| Eicosanyl Caffeate | Chymotrypsin-like elastase | Inhibition | nih.gov |

| Docosyl Caffeate | Chymotrypsin-like elastase | Inhibition | nih.gov |

| Docosyl Caffeate | Acetylcholinesterase | Moderate Inhibition | nih.gov |

| Docosyl Caffeate | Butyrylcholinesterase | Moderate Inhibition | nih.gov |

Mechanisms of Oxidative Stress Modulation at the Cellular Level

Phenolic compounds are widely recognized as potent natural antioxidants due to their ability to eliminate free radicals, thereby preventing diseases associated with oxidative stress. nih.gov this compound, as a derivative of caffeic acid, exhibits significant antioxidant activity. nih.gov Its primary mechanism is the direct scavenging of free radicals, which prevents damage to cellular components like membranes, proteins, and DNA. nih.gov

The antioxidant action of this compound is attributed to its molecular structure, which allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS). nih.govresearchgate.net In vitro studies have demonstrated that this compound can effectively sequester ROS. For instance, it has been shown to protect erythrocytes by reducing hemolysis induced by hydrogen peroxide, with an antioxidant power greater than that of vitamin C in the tested models. nih.gov This capacity to prevent the production of free radicals and mitigate oxidative stress underscores its pharmacological potential. nih.gov

Protective Effect of this compound Against Induced Hemolysis

This table illustrates the ability of varying concentrations of this compound to reduce hemolysis in human erythrocytes induced by hydrogen peroxide (H₂O₂), compared to a positive control.

| Concentration (μg/mL) | Reduction of Hemolysis (%) | Source |

|---|---|---|

| 10 | Significant reduction observed | nih.gov |

| 50 | Significant reduction observed | nih.gov |

| 100 | Significant reduction observed | nih.gov |

| 250 | Significant reduction observed | nih.gov |

*Note: The source indicates a statistically significant reduction compared to the H₂O₂ control group across these concentrations, demonstrating a dose-dependent protective effect. nih.gov

Impact on Endogenous Antioxidant Systems (e.g., Nrf2 pathway)

This compound is recognized for its antioxidant properties, which are foundational to many of its biological effects. science.govscience.gov The inherent antioxidant capacity of caffeic acid and its derivatives stems from the ability of their phenolic groups to react with and neutralize free radicals and reactive oxygen species (ROS). mdpi.com However, the specific molecular pathways through which this compound upregulates the body's own antioxidant defenses are not yet fully elucidated.

While related compounds like caffeic acid are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular redox homeostasis, direct evidence detailing the interaction of this compound with the Nrf2 pathway is limited in the current scientific literature. science.gov A recent study identified this compound as a metabolite of caffeic acid in rats, suggesting that some of the pharmacological activities attributed to caffeic acid, which may include Nrf2 activation, could be mediated by its metabolites. This metabolic link provides a basis for future investigation into whether this compound directly engages the Nrf2 pathway to enhance the expression of endogenous antioxidant enzymes.

Protection against Oxidative Damage in Cellular Models (e.g., Erythrocytes)

The protective effects of this compound against oxidative damage have been specifically demonstrated in cellular models using human erythrocytes (red blood cells). science.gov In these studies, this compound exhibited significant protective capabilities against cellular stress. Research has shown that it provides protection for A- and O-type erythrocytes against osmotic stress. mdpi.com

Furthermore, the compound displays antioxidant behavior by sequestering ROS. mdpi.com Investigations into its oxidant potential revealed that this compound does not promote the oxidation of hemoglobin. mdpi.com Its direct impact on erythrocyte integrity has been quantified, showing that hemolysis (the rupture of red blood cells) is induced only at higher concentrations. science.govscience.gov

| Concentration | Observed Effect | Reference |

|---|---|---|

| Lower concentrations | Protection from osmotic stress (Types A and O); No hemoglobin oxidation. | mdpi.com |

| 500 µg/mL | Hemolysis induced. | mdpi.comscience.gov |

| 1000 µg/mL | Hemolysis induced. | mdpi.comscience.gov |

Molecular Basis of Anti-Inflammatory Effects

While many phenolic compounds exhibit anti-inflammatory properties, the precise molecular mechanisms for this compound are not well-defined in published research.

Regulation of Pro-Inflammatory Cytokine Production (e.g., IL-1β, IL-12, TNF-α)

The influence of this compound on the production of key pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α), has not been specifically detailed. Although related phenolic acids have been shown to modulate these signaling molecules, dedicated studies to characterize the direct impact of this compound on the expression and secretion of these specific cytokines are needed to establish its role in inflammatory pathways. nih.gov

Inhibition of Inflammasome Activation (e.g., NLRP3)

The inflammasome, particularly the NLRP3 inflammasome, is a critical component of the innate immune response that triggers the activation of inflammatory processes. Currently, there is a lack of research investigating the specific effects of this compound on the activation of the NLRP3 inflammasome. nih.govresearchgate.netresearchgate.net Therefore, its role in this specific pathway of inflammation remains to be determined.

Apoptosis Induction and Cell Cycle Arrest Mechanisms in Research Models

This compound has demonstrated significant antiproliferative and cytotoxic effects against various human cancer cell lines in research settings. researchgate.netplos.org Studies have shown its ability to inhibit the growth of colon adenocarcinoma (SW620), hepatocellular carcinoma (HepG2), gastric cancer (SGC7901), and prostate cancer (LNCaP) cells. researchgate.netplos.org

The primary mechanisms behind these antitumor effects appear to be the induction of apoptosis (programmed cell death) and cell cycle arrest. While the precise molecular cascade for this compound is still under investigation, research on structurally similar alkyl caffeates provides insight. Studies on decyl caffeate, for example, show that it activates the intrinsic mitochondrial pathway of apoptosis, evidenced by the activation of caspase-9 and caspase-3. mdpi.com This process is often associated with an increase in the sub-G1 cell population during flow cytometric analysis, which is indicative of apoptotic cells. mdpi.com The addition of an alkyl chain to the caffeic acid molecule, as in this compound, may alter its lipophilicity, potentially increasing its permeability through cell membranes and influencing its bioavailability and efficacy. plos.org

| Cell Line | Cancer Type | Reported Effect | Reference |

|---|---|---|---|

| SW620 | Colon Adenocarcinoma | High inhibition ratio (78.0%) | plos.org |

| HepG2 | Hepatocellular Carcinoma | High inhibition ratio (78.0%) | plos.org |

| SGC7901 | Gastric Cancer | Significant inhibition | plos.org |

| LNCaP | Prostate Cancer | Inhibition of cell viability and proliferation | researchgate.net |

Preclinical in Vitro Investigations of Isopropyl Caffeate Biological Activities

Antiproliferative and Pro-Apoptotic Efficacy in Cancer Cell Lines

Research has shown that isopropyl caffeate exhibits antitumor properties against several cancer cell lines. nih.gov The addition of an alkyl chain to caffeic acid alters its lipophilicity, which may enhance its permeability through cell membranes and influence its bioavailability. nih.gov

Inhibition of Growth in Colorectal Cancer Cell Lines (e.g., SW620, SW480)

In studies involving colorectal cancer cell lines, this compound has demonstrated notable inhibitory effects. Specifically, it showed a high inhibition ratio of 78.0% for SW620 cancer cells. nih.gov The SW480 and SW620 cell lines, established from the same patient at different stages of tumor progression, are common models in colorectal cancer research. researchgate.netnih.gov The metastatic SW620 cells are known to be more resistant to cell death. researchgate.net In comparison to other alkyl caffeates, this compound's effect was particularly pronounced against the SW620 line. nih.gov

Activity against Gastric Carcinoma Cell Lines (e.g., SGC7901)

This compound's effects have also been evaluated against gastric carcinoma. While other alkyl caffeates like isoamyl caffeate and methyl caffeate showed significant inhibition ratios against the SGC7901 cell line (77.4% and 72.5% respectively), alkyl caffeates in general demonstrated a pronounced anticancer effect on these cells. nih.gov The SGC7901 cell line is a frequently used model in gastric cancer research to study processes like proliferation, migration, and invasion. oncotarget.comijbs.com

Effects on Hepatic Carcinoma Cell Lines (e.g., HepG2)

In studies on hepatic carcinoma, this compound was found to have the highest inhibition ratio (78.0%) against HepG2 cancer cells when compared to other tested alkyl caffeates. nih.gov The HepG2 cell line is a well-established model for studying hepatocellular carcinoma. nih.govwaocp.orgmdpi.com

Interactive Data Table: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Inhibition Ratio (%) |

|---|---|---|

| SW620 | Colorectal | 78.0 nih.gov |

| HepG2 | Hepatic | 78.0 nih.gov |

| SGC7901 | Gastric | Data suggests other alkyl caffeates were more potent. nih.gov |

Modulation of Lung Cancer Cell Line Proliferation (e.g., H157, H460, 1299)

The H157, H460, and H1299 cell lines are utilized in research on non-small cell lung cancer (NSCLC) to investigate various cellular processes including proliferation, invasion, and the effects of potential therapeutic agents. plos.orgnih.govmedsci.orgd-nb.info Studies have explored the impact of various compounds on the proliferation and apoptosis of these cell lines. For instance, research on other molecules has shown inhibition of cell survival and induction of apoptosis in H1299 cells. d-nb.info Similarly, investigations into other natural compounds have demonstrated a decrease in the viability and proliferation of H1299 cells. mdpi.com

Activity in Cervical (HeLa) and Breast (SRKB) Cancer Cell Lines

The HeLa cell line, derived from cervical cancer, is a widely used model in cancer research to study cytotoxicity, cell cycle arrest, and apoptosis. mdpi.complos.org While specific data on this compound's activity against the SRKB breast cancer cell line is not detailed in the provided context, research on other caffeic acid derivatives, like caffeic acid phenethyl ester (CAPE), has been conducted on breast cancer cell lines. researchgate.net

Differentiation and Sensitization of Cancer Cells to Chemotherapeutic Agents

The differentiation of cancer cells can render them more susceptible to chemotherapeutic agents. plos.org Some natural products have been investigated for their potential to sensitize cancer cells to existing chemotherapy drugs. frontiersin.org For example, inhibiting certain cellular pathways can restore cancer-cell sensitivity to topoisomerase inhibitors, a class of chemotherapy drugs. cancer.gov The concept revolves around reversing chemoresistance and enhancing the efficacy of standard treatments. plos.orgfrontiersin.org This approach is being explored with various natural compounds to improve outcomes in cancer therapy. frontiersin.org

Antioxidant Efficacy in Cell-Based Assays

Protection of Erythrocytes from Osmotic Stress and Oxidation

This compound has demonstrated a protective effect on human red blood cells (erythrocytes) under conditions of osmotic stress. nih.govresearchgate.netnih.gov Specifically, it has been observed to inhibit hemolysis induced by osmotic differences in erythrocytes of blood types A and O. nih.gov However, this protective capacity was not extended to the prevention of hemoglobin oxidation when induced by phenylhydrazine. mdpi.com It is noteworthy that at higher concentrations, specifically 500 and 1000 μg/mL, this compound itself was found to induce hemolysis in A, B, and O blood types. nih.govresearchgate.net

Table 1: Effect of this compound on Erythrocytes

| Assay | Blood Types | Observation | Citations |

|---|---|---|---|

| Osmotic Stress Protection | A and O | Inhibition of hemolysis | nih.govresearchgate.netnih.gov |

| Hemoglobin Oxidation (in presence of phenylhydrazine) | Not specified | No protection observed | mdpi.com |

| Hemolysis Induction | A, B, and O | Induced at 500 and 1000 μg/mL | nih.govresearchgate.net |

Reactive Oxygen Species (ROS) Sequestration in Cellular Systems

This compound has been shown to act as a scavenger of reactive oxygen species (ROS). nih.govresearchgate.netmdpi.com In cellular systems, it effectively sequesters ROS generated by hydrogen peroxide, showcasing its antioxidant behavior. mdpi.com ROS are highly reactive molecules, including free radicals, that can cause significant damage to cell structures, including lipids, proteins, and nucleic acids. wikipedia.orgrndsystems.comresearchgate.net The ability of this compound to neutralize these species points to its potential in mitigating oxidative stress at the cellular level. nih.govresearchgate.netnih.gov

Anti-Inflammatory and Immunomodulatory Effects in Cell Culture Models

Inhibition of Inflammatory Mediator Production in Macrophages

Research has indicated that caffeic acid esters, a class of compounds to which this compound belongs, can suppress the production of key inflammatory mediators in macrophages. For instance, ethyl caffeate, a related compound, has been shown to markedly inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in RAW 264.7 macrophages. nih.gov This suppression is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their production. nih.gov The activation of transcription factors like NF-κB is a critical step in the inflammatory response, leading to the expression of pro-inflammatory genes. nih.govmdpi.com Ethyl caffeate has been found to inhibit NF-κB activation, suggesting a mechanism for its anti-inflammatory effects. nih.gov

Table 2: Anti-Inflammatory Effects of a Related Caffeic Acid Ester (Ethyl Caffeate) in Macrophages

| Inflammatory Mediator/Enzyme | Cell Line | Effect | Citations |

|---|---|---|---|

| Nitric Oxide (NO) | RAW 264.7 | Markedly suppressed | nih.gov |

| Prostaglandin E2 (PGE2) | RAW 264.7 | Markedly suppressed | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 | Expression downregulated | nih.gov |

| Cyclooxygenase-2 (COX-2) | RAW 264.7 | Expression downregulated | nih.gov |

| NF-κB | RAW 264.7 | Activation inhibited | nih.gov |

Modulation of T-helper (Th1/Th2) Cytokine Expression

The balance between T-helper 1 (Th1) and T-helper 2 (Th2) cytokines is crucial for a regulated immune response. thermofisher.com Th1 cells are primarily involved in cell-mediated immunity, producing cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), while Th2 cells mediate humoral immunity through cytokines such as IL-4, IL-5, and IL-10. thermofisher.comthermofisher.com While direct studies on this compound's effect on Th1/Th2 cytokine expression are limited, research on other immune-modulating compounds provides a framework for understanding this potential. For example, the immune response modifiers R-848 and imiquimod (B1671794) have been shown to induce IFN-γ (a Th1 cytokine) and inhibit the production of IL-4 and IL-5 (Th2 cytokines). nih.gov This demonstrates that chemical compounds can shift the immune response towards either a Th1 or Th2 profile. nih.gov Further investigation is needed to determine if this compound exhibits similar immunomodulatory properties.

Neuroprotective Actions in Neuronal Cell Models

Studies on related caffeic acid esters have demonstrated neuroprotective effects in various neuronal cell models. Caffeic acid phenethyl ester (CAPE) has been shown to protect neurons from oxidative stress and neurodegeneration. koreamed.orgnih.gov It can attenuate neuronal death induced by toxins and reduce the generation of reactive oxygen species in neuronal cells. nih.gov Similarly, methyl caffeate has shown protective effects against hydrogen peroxide-induced cell damage in human neuroblastoma SH-SY5Y cells. nih.gov While caffeic acid and its alkyl esters have shown the potential to promote neuronal survival, the specific effects can vary depending on the length of the alkyl chain. mdpi.com For instance, C10 and C12 caffeates significantly promoted neuronal survival, highlighting the influence of the ester group on biological activity. mdpi.com These findings suggest that this compound may also possess neuroprotective properties, although direct experimental evidence is needed to confirm this.

Table 3: Neuroprotective Effects of Related Caffeic Acid Esters

| Compound | Cell Model | Protective Effect | Citations |

|---|---|---|---|

| Caffeic Acid Phenethyl Ester (CAPE) | Primary mouse brain cortical neurons | Attenuated fibrinogen-induced ROS generation and neuronal death | nih.gov |

| Methyl Caffeate | Human neuroblastoma SH-SY5Y cells | Protection against hydrogen peroxide-induced cell damage | nih.gov |

| C10 and C12 Caffeates | PC12 cells | Promoted neuronal survival | mdpi.com |

Protection against Neurotoxicity-Induced Cell Death

Neurodegenerative disorders often involve a phenomenon known as excitotoxicity, where excessive stimulation by excitatory neurotransmitters like glutamate (B1630785) leads to neuronal cell death. mdpi.com This process is a common pathway in a variety of conditions that affect neurons in the human brain. mdpi.com High concentrations of glutamate can induce oxidative stress, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent cell damage. nih.govjmb.or.kr The mouse hippocampal HT22 cell line is a widely used in vitro model to study the mechanisms of glutamate-induced neurotoxicity and to evaluate the neuroprotective potential of various compounds. nih.govjmb.or.kr

In studies using HT22 cells, glutamate exposure typically leads to a significant decrease in cell viability. nih.gov The protective effect of a compound is often assessed by its ability to attenuate this glutamate-induced cytotoxicity. koreamed.org For instance, pretreatment with a neuroprotective agent can significantly reduce the generation of ROS and the influx of calcium, thereby preventing apoptotic cell death. koreamed.org While direct studies on this compound's protective effects against glutamate-induced neurotoxicity in HT22 cells were not found in the provided search results, research on similar phenolic compounds provides a framework for how such an investigation would be structured. For example, studies have shown that certain extracts can protect HT22 cells from glutamate-induced damage in a dose-dependent manner. nih.gov A key mechanism of this protection is the activation of antioxidant pathways, which helps to mitigate the oxidative stress caused by glutamate. koreamed.org Given that this compound possesses antioxidant properties, it is a plausible candidate for neuroprotection against oxidative stress-induced cell death.

Angiogenesis Modulation in Endothelial Cell Models

Impact on Human Umbilical Vein Endothelial Cells (HUVECs) Proliferation, Migration, and Tube Formation

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process involving the proliferation, migration, and differentiation of endothelial cells. researchgate.net Human Umbilical Vein Endothelial Cells (HUVECs) are a standard in vitro model to study the various stages of angiogenesis. researchgate.netfrontiersin.org this compound, also referred to as KYZ, has been shown to promote angiogenesis in HUVEC models. frontiersin.orgfrontiersin.orghumanjournals.com

Research indicates that this compound can enhance the proliferation, migration, and the formation of capillary-like structures (tube formation) of HUVECs. frontiersin.orgfrontiersin.orghumanjournals.com Further mechanistic studies suggest that these pro-angiogenic effects are mediated through the induction of Vascular Endothelial Growth Factor (VEGF) release from HUVECs. frontiersin.org This, in turn, leads to the upregulation of its receptor, VEGFR2, and the activation of downstream signaling pathways, including the PI3K/AKT and MEK/ERK pathways. frontiersin.org The angiogenic potential of this compound was also reported to be greater than that of its precursor, caffeic acid. frontiersin.org

Table 1: Effect of this compound (KYZ) on Angiogenesis in HUVECs

| Biological Process | Effect of this compound (KYZ) | Associated Signaling Pathways |

|---|---|---|

| Cell Proliferation | Promoted | PI3K/AKT, MEK/ERK |

| Cell Migration | Promoted | PI3K/AKT, MEK/ERK |

| Tube Formation | Promoted | VEGF/VEGFR2, PI3K/AKT, MEK/ERK |

Antimicrobial and Antifungal Activities in Cell Cultures

Activity against Candida species (e.g., C. albicans, C. tropicalis, C. krusei)

Candida species are a significant cause of opportunistic fungal infections in humans. nih.gov The search for new antifungal agents is driven by the emergence of resistance to existing drugs. This compound has been evaluated for its in vitro antifungal activity against several Candida species.

In a study using a microdilution method to determine the minimal inhibitory concentration (MIC), this compound demonstrated activity against all tested strains of Candida albicans, Candida tropicalis, and Candida krusei. nih.gov The compound exhibited a uniform MIC value of 1024 µg/ml across all these species. nih.gov This suggests that this compound possesses broad-spectrum, albeit moderate, antifungal properties against these common pathogenic yeasts. nih.gov

Table 2: In Vitro Antifungal Activity of this compound against Candida Species

| Fungal Species | Minimal Inhibitory Concentration (MIC) (µg/ml) |

|---|---|

| Candida albicans | 1024 nih.gov |

| Candida tropicalis | 1024 nih.gov |

| Candida krusei | 1024 nih.gov |

Inhibition of Biofilm Formation

Biofilm formation is a critical virulence factor for Candida species, contributing to their resistance to antifungal treatments. frontiersin.orgresearchgate.net The ability of a compound to inhibit biofilm formation is a key indicator of its potential as an effective antifungal agent. This compound has been noted to have an antifungal effect against planktonic biofilm. mdpi.com

While specific data on the Minimal Biofilm Inhibitory Concentration (MBIC) for this compound was not available in the provided search results, studies on related compounds like caffeic acid phenethyl ester (CAPE) offer insights into the potential anti-biofilm activity. CAPE has been shown to inhibit the biofilm-forming abilities of various Candida strains in a dose-dependent manner. conicet.gov.ar For instance, the MBIC values for CAPE against C. albicans, C. glabrata, and C. tropicalis were found to be 50 µg/mL, 50 µg/mL, and 100 µg/mL, respectively. conicet.gov.ar The inhibition of biofilm formation is a crucial therapeutic strategy, and the activity of related caffeic acid esters suggests that this compound may also function as a biofilm inhibitor. mdpi.com

In Vitro Enzyme Inhibition Studies (e.g., Renin)

The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in the regulation of blood pressure, and its inhibition is a key strategy in the management of hypertension. researchgate.net The enzyme renin is a primary target within this system. researchgate.net In vitro studies have indicated that this compound can significantly improve the inhibitory properties of renin. While a specific IC50 value for this compound was not provided in the search results, the development of renin inhibitors like aliskiren, which has an IC50 of 0.6 nM, highlights the therapeutic potential of targeting this enzyme. researchgate.net The ability of this compound to enhance renin inhibition suggests its potential as a molecule of interest for cardiovascular research.

Preclinical in Vivo Studies of Isopropyl Caffeate in Animal Models

Pharmacokinetic Research in Animal Models (e.g., Rats)

While comprehensive in vivo pharmacokinetic data for isopropyl caffeate remains limited, its metabolic fate can be inferred from studies on its parent compound, caffeic acid, and related caffeic acid esters. Theoretical in silico assessments suggest that this compound possesses favorable absorption characteristics and is not expected to undergo significant first-pass metabolism in the liver or small intestine. nih.gov

Absorption and Metabolism Profiles (e.g., Ester Breakdown, Glucuronidation)

The primary metabolic pathway for caffeic acid esters in animal models involves the breakdown of the ester bond. researchgate.netmdpi.comnih.gov Studies on the related compound, caffeic acid phenethyl ester (CAPE), have demonstrated that it is hydrolyzed by carboxylesterase enzymes in rat plasma to yield caffeic acid as the main metabolite. researchgate.netmdpi.comnih.gov It is highly probable that this compound undergoes a similar enzymatic hydrolysis in vivo, breaking down into its constituent molecules: caffeic acid and isopropanol (B130326).

Following this ester breakdown, the resulting metabolites are processed through established pathways:

Caffeic Acid Metabolism : Studies in rats have shown that caffeic acid is extensively metabolized and its derivatives are primarily excreted in the urine as sulfonated and glucuronide conjugates. mdpi.com

Isopropanol Metabolism : The isopropanol moiety is metabolized and excreted through different routes. In rats, isopropanol is partly exhaled as acetone (B3395972) and carbon dioxide, with a smaller fraction excreted in the urine as unmetabolized isopropanol, acetone, and a metabolite tentatively identified as isopropyl glucuronic acid. nih.gov

| Parameter | Predicted Profile of this compound in Rats | Basis of Prediction |

| Absorption | Good intestinal absorption. nih.gov | In silico ADMET analysis. nih.gov |

| Primary Metabolism | Hydrolysis of the ester bond to form caffeic acid and isopropanol. researchgate.netmdpi.comnih.gov | In vivo studies on Caffeic Acid Phenethyl Ester (CAPE) in rats. researchgate.netmdpi.comnih.gov |

| Secondary Metabolism (Caffeic Acid) | Glucuronidation and sulfonation. mdpi.com | In vivo studies on caffeic acid in rats. mdpi.com |

| Secondary Metabolism (Isopropanol) | Oxidation to acetone; potential for glucuronidation. nih.gov | In vivo studies on isopropanol in rats. nih.gov |

| First-Pass Effect | Not expected to be significant. nih.gov | In silico ADMET analysis. nih.gov |

Identification of this compound as a Metabolite of Caffeic Acid

Research has identified this compound (also referred to as KYZ in some studies) as one of the metabolites formed from caffeic acid in vivo. nih.gov This indicates that in addition to being studied as an administered compound, it is also a naturally occurring product of caffeic acid metabolism within the body.

Distribution and Excretion Patterns

The distribution and excretion patterns of this compound are dictated by its metabolic products.

Distribution : Theoretical analysis predicts that this compound itself does not permeate the blood-brain barrier. nih.gov Following its breakdown, the distribution would align with that of caffeic acid and isopropanol.

Excretion : The excretion of this compound is a composite of the pathways for its metabolites. The caffeic acid portion and its conjugates are primarily eliminated through the urine. mdpi.com The isopropanol portion is eliminated through both exhalation (as acetone and CO2) and urinary excretion (as isopropanol, acetone, and isopropyl glucuronide). nih.gov

Efficacy in Preclinical Disease Models

This compound has demonstrated notable efficacy in animal models of diseases associated with oxidative stress and ischemia. Its antioxidant and pro-angiogenic properties are central to its observed therapeutic potential. nih.govnih.gov

Studies in Oxidative Stress Models (e.g., erythrocyte models)

In models utilizing human erythrocytes, this compound has shown significant protective effects against oxidative damage. It provides protection from osmotic stress, particularly for erythrocytes of blood types A and O. nih.govnih.gov The compound acts as a sequestrator of reactive oxygen species (ROS) and effectively reduces hemolysis induced by oxidative agents like hydrogen peroxide. nih.gov One study highlighted that this compound exhibited greater antioxidant power than the reference antioxidant, vitamin C, in an assay measuring the reduction of H2O2-induced hemolysis. nih.govresearchgate.net

| Model / Assay | Finding | Reference |

| Human Erythrocyte Osmotic Fragility | Inhibited hemolysis caused by osmotic stress in blood types A and O. nih.govnih.gov | nih.govnih.gov |

| Human Erythrocyte Oxidation | Demonstrated sequestrator and antioxidant behavior, protecting erythrocytes from oxidation. nih.govnih.gov | nih.govnih.gov |

| H2O2-Induced Hemolysis | Reduced hemolysis induced by hydrogen peroxide, showing greater antioxidant capacity than Vitamin C in this model. nih.govresearchgate.net | nih.govresearchgate.net |

Investigation in Ischemic Disease Models (e.g., Zebrafish, Rats)

The potential of this compound in treating ischemic diseases has been explored in zebrafish and can be contextualized with studies on its parent compound, caffeic acid, in rat models.

In transgenic zebrafish models, this compound (KYZ) was found to repair vascular damage and promote the growth of subintestinal vessels (SIVs). nih.govresearchgate.net This pro-angiogenic effect suggests a potential mechanism for treating ischemic cardio-cerebrovascular diseases by promoting the formation of new blood vessels in affected tissues. nih.gov The parent compound, caffeic acid, has also been studied extensively in rat models of cerebral ischemia, where it has been shown to exert neuroprotective effects by reducing oxidative damage and inhibiting neuronal death pathways such as ferroptosis. nih.govnih.gov The efficacy of caffeic acid in these models lends further support to the therapeutic potential of its derivatives, including this compound.

| Animal Model | Disease Model | Key Findings for this compound (KYZ) | Reference |

| Zebrafish (Danio rerio) | Vascular Damage (PTK787-induced) | Repaired induced vascular damage. nih.gov | nih.gov |

| Zebrafish (Danio rerio) | Normal Angiogenesis | Promoted the growth of subintestinal vessels (SIVs). nih.govresearchgate.net | nih.govresearchgate.net |

Studies in Neurological Models (e.g., C. elegans, neurotoxicity models)

While specific studies utilizing models such as Caenorhabditis elegans or other dedicated neurotoxicity assays for this compound are not extensively detailed in available research, in vivo animal studies have provided some initial insights into its effects on the central nervous system. General behavioral observations in animal models indicated that this compound administration led to depressant effects on the central nervous system. nih.govnih.gov Despite this observation, in silico predictions suggest that the compound does not theoretically permeate the blood-brain barrier. nih.gov Further research is required to reconcile these findings and to specifically evaluate the neurotoxic or neuroprotective potential of this compound using established neurological models.

Antimalarial Activity in Animal Models

Research into the in vivo antimalarial properties of caffeic acid derivatives provides evidence for the potential of this class of compounds, including this compound. nih.gov A study evaluating various phenolic acid esters demonstrated their enhanced antiplasmodial activity compared to the parent caffeic acid. nih.gov Specifically, a closely related compound, ethyl caffeate, was tested in an in vivo 5-day suppressive test on an artemisinin-resistant Plasmodium berghei strain. nih.gov The results showed that ethyl caffeate achieved a parasite growth inhibition of 55% at a dose of 100 mg/kg, indicating significant antimalarial potential. nih.gov The study suggested that ethyl caffeate acts by blocking the growth of young parasitic forms. nih.gov These findings for a similar ester derivative highlight the promise of this compound as a candidate for future in vivo antimalarial investigations. nih.gov

Mechanistic Insights from In Vivo Studies

Biochemical Markers of Efficacy in Animal Tissues

In vivo studies in animal models have utilized a range of biochemical markers to assess the physiological effects and potential therapeutic efficacy of this compound, particularly concerning its antioxidant and organ-protective capabilities. nih.gov Following a 14-day administration period, blood and liver tissue were analyzed to evaluate hepatic and renal function, as well as markers of oxidative stress. nih.gov

The analysis of serum levels of key enzymes and metabolites serves to investigate hepatic and renal function. nih.gov The protective action observed is potentially linked to the antioxidant activity of this compound, as free radicals are implicated in diseases involving liver and kidney damage. nih.gov Furthermore, to directly assess the impact on oxidative stress within tissues, levels of malondialdehyde (MDA), an indicator of lipid peroxidation, and nitric oxide (NO), were measured in liver homogenates. nih.gov

Below is a table summarizing the biochemical markers evaluated in animal studies of this compound.

| Parameter Category | Biochemical Marker | Relevance/Function Assessed | Tissue/Fluid Analyzed |

| Hepatic Function | Aspartate aminotransferase (AST) | Enzyme marker for liver health | Serum |

| Alanine aminotransferase (ALT) | Enzyme marker for liver health | Serum | |

| Alkaline phosphatase | Enzyme marker for liver and bone health | Serum | |

| Renal Function | Urea | Waste product indicating kidney function | Serum |

| Creatinine | Waste product indicating kidney function | Serum | |

| Metabolic Health | Glucose | Blood sugar level | Serum |

| Cholesterol | Lipid profile marker | Serum | |

| Oxidative Stress | Malondialdehyde (MDA) | Marker for lipid peroxidation | Liver Tissue |

| Nitric Oxide (NO) | Indicator of oxidative/nitrosative stress | Liver Tissue |

This table is generated based on data from in vivo studies. nih.gov

Advanced Research Methodologies and Translational Research Considerations

Computational Approaches in Isopropyl Caffeate Research

Computational, or in silico, studies offer a rapid and cost-effective means to predict the pharmacological and toxicological profile of chemical compounds. By simulating biological interactions and pathways, these methods guide further laboratory research.

In silico analyses have been employed to forecast the bioactivity and safety profile of this compound. One study utilized Molinspiration software to predict its biological activities, suggesting it possesses moderate potential as a G-protein coupled receptor (GPCR) ligand, ion channel modulator, nuclear receptor ligand, and enzyme inhibitor. nih.govnih.gov The scores indicated that the compound is likely to have significant biological interactions. nih.govnih.gov

For its toxicological and pharmacokinetic profile, the admetSAR (absorption, distribution, metabolism, excretion, and toxicity) platform was used. The predictions revealed that this compound has no significant theoretical toxicity risk. nih.gov It is predicted to have good solubility, stability, and absorption without undergoing substantial first-pass metabolism. nih.gov However, the software predicted that it would not permeate the blood-brain barrier. nih.gov The predicted acute oral toxicity (LD50) for rats was 1.8847 mol/kg. nih.gov Furthermore, the analysis suggested that this compound is not a substrate or inhibitor for common Cytochrome P450 (CYP450) isoforms, indicating low promiscuity in drug metabolism pathways. nih.gov

Table 1: Predicted Bioactivity Scores for this compound

| Bioactivity Target | Molinspiration Score | Predicted Activity Level |

|---|---|---|

| GPCR Ligand | -0.44 | Moderate |

| Ion Channel Modulator | 0.25 | Likely Active |

| Kinase Inhibitor | -0.66 | Inactive |

| Nuclear Receptor Ligand | -0.01 | Moderate |

| Protease Inhibitor | -0.58 | Inactive |

| Enzyme Inhibitor | -0.09 | Moderate |

Table 2: Predicted ADMET Profile of this compound

| Parameter | Prediction |

|---|---|

| Aqueous Solubility (LogS) | -2.7631 |

| Blood-Brain Barrier Permeation | Non-permeant |

| Caco-2 Permeability (LogPapp, cm/s) | 0.2988 |

| CYP450 Inhibition/Substrate | Not classified as an inhibitor or substrate |

| Acute Oral Toxicity (rat LD50, mol/kg) | 1.8847 |

Molecular docking is a computational technique used to predict how a molecule, such as this compound, binds to a specific protein target. This method helps in identifying potential biological targets and estimating the strength of the interaction, often expressed as a binding affinity score. In research focused on the pro-angiogenic effects of this compound, molecular docking was utilized as a preliminary step to screen for potential protein targets involved in angiogenesis. While specific binding affinity scores from these analyses are not detailed in the published literature, the methodology was instrumental in identifying high-scoring protein targets that were subsequently selected for experimental validation. This approach suggests that key proteins in angiogenic pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), are plausible targets for this compound.

Network pharmacology is an approach that analyzes the complex interactions between drug compounds, their multiple protein targets, and the biological pathways they influence. For this compound, this methodology was used to explore its mechanism in promoting angiogenesis. By using the Swiss Target Prediction database, researchers identified 100 potential protein targets for the compound.

Subsequent Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis of these targets revealed 70 associated pathways, with 38 being statistically significant. mdpi.com Among these, eight pathways were directly related to vascular diseases and angiogenesis. mdpi.com This analysis highlighted that the pro-angiogenic effect of this compound is likely mediated through the coordinated modulation of multiple proteins. Further investigation based on these network predictions confirmed that this compound activates the PI3K/AKT and MEK/ERK signaling pathways, which are critical for endothelial cell proliferation, migration, and tube formation during angiogenesis. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. These models are built by analyzing a dataset of compounds with known activities and then used to predict the activity of new, untested molecules. While QSAR is a highly relevant methodology for drug discovery and optimization, a specific QSAR model developed for or applied to this compound has not been identified in the reviewed scientific literature.

Advanced Imaging and Omics Technologies in Mechanistic Studies

To validate computational predictions and delve deeper into the cellular mechanisms of this compound, advanced laboratory technologies are essential. "Omics" fields, such as proteomics and metabolomics, provide a comprehensive view of molecular changes within a biological system.

Proteomics, the large-scale study of proteins, has been used to confirm the targets and pathways for this compound that were initially suggested by computational methods. To validate the findings from network pharmacology, researchers used Western Blot and ELISA (enzyme-linked immunosorbent assay) techniques. These experiments demonstrated that this compound treatment leads to a dose-dependent up-regulation in the expression of VEGFR2. mdpi.com Furthermore, the studies confirmed the activation of downstream signaling pathways by showing increased phosphorylation of key proteins, including AKT, MEK1/2, and ERK1/2, in human umbilical vein endothelial cells (HUVECs). mdpi.com

Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. This technique can reveal how a compound alters cellular metabolism and related pathways. To date, specific metabolomics studies investigating the global metabolic changes induced by this compound have not been reported in the scientific literature.

Gene Expression Profiling (e.g., Western Blot, ELISA for target proteins)

Gene expression profiling is a critical methodology for understanding how a compound like this compound influences cellular function by altering the levels of specific proteins. Techniques such as Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are instrumental in quantifying these changes, providing insights into the compound's mechanism of action.

Western blotting allows researchers to detect and quantify specific proteins from a complex mixture, such as a cell or tissue lysate. nih.govresearchgate.net This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to label a target protein. nih.gov The amount of protein can be quantified by measuring the intensity of the label. For a compound like this compound, Western blotting could be used to validate predicted protein targets or to observe changes in protein expression in pathways modulated by the compound. For instance, studies on other caffeic acid derivatives have successfully used Western blotting to demonstrate the downregulation of key enzymes involved in melanogenesis, such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). mdpi.com

ELISA is another antibody-based technique used for quantifying proteins and other molecules like peptides and hormones. qiagen.comthermofisher.com In a typical ELISA, an antibody specific to the protein of interest is immobilized on a microplate well. thermofisher.com When a sample containing the protein is added, the protein binds to the antibody. A second, enzyme-linked antibody is then added, which also binds to the protein, creating a "sandwich." The enzyme's activity, measured by adding a substrate that produces a detectable signal, is proportional to the amount of protein present. qiagen.comthermofisher.com This high-throughput method is ideal for quantifying changes in the concentration of specific proteins in biological fluids or cell culture media following treatment with this compound.

In silico analyses predict that this compound may interact with several classes of proteins. nih.govnih.gov These predictions provide a roadmap for targeted gene expression studies using Western blot and ELISA to confirm these interactions and their functional consequences.

Table 1: Predicted Biological Activities for this compound via in silico Analysis

| Predicted Activity Class | Potential Research Application using Western Blot / ELISA |

|---|---|

| GPCR Ligand | Quantifying changes in the expression levels of specific G-protein coupled receptors (GPCRs) or downstream signaling proteins (e.g., kinases, second messengers) upon treatment. |

| Ion Channel Modulator | Measuring the expression levels of specific ion channel subunits in cell membranes to see if the compound causes upregulation or downregulation. |

| Nuclear Receptor Ligand | Assessing changes in the expression of nuclear receptors or their target genes, which often regulate metabolic and developmental processes. |

| Enzyme Inhibitor | Measuring the total amount of a target enzyme to determine if the compound's inhibitory activity also leads to compensatory changes in enzyme expression. |

Data sourced from: Oxidative Medicine and Cellular Longevity. nih.govnih.gov

Development of this compound-Based Research Probes and Tools

To directly study the interaction of this compound with its cellular targets, specialized molecular probes can be developed. These tools, such as radiolabeled ligands and fluorescent probes, are designed to track the molecule's binding behavior, localization, and movement within biological systems.

Radioligand Synthesis for Receptor Binding Studies

Radioligand synthesis involves chemically modifying a compound to include a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). moravek.com This "radiolabel" allows the compound to be tracked and measured with high sensitivity. The resulting radioligand is a powerful tool for receptor binding assays, which are used to characterize the interaction between a ligand and its receptor. nih.gov These assays can determine key parameters like binding affinity (Kd), receptor density (Bmax), and the specificity of the interaction. nih.gov

While no studies have yet reported the synthesis of radiolabeled this compound, the methodology is well-established. moravek.comuochb.czgoogle.com Given the prediction that this compound may act as a GPCR ligand, developing a radiolabeled version would be a logical next step. nih.gov A radiolabeled this compound could be used in saturation binding experiments to identify and characterize its specific binding sites in different tissues or cell types. It could also be used in competitive binding assays to screen for other compounds that bind to the same receptor. However, it is important to note that not all such endeavors are successful; for example, a study on ³H-unoprostone isopropyl, a different therapeutic agent, failed to demonstrate specific binding to prostaglandin (B15479496) receptor sites. nih.gov

Fluorescent Probes for Cellular Localization and Dynamics

Fluorescent probes are molecules that can absorb light at one wavelength and emit it at a longer wavelength. By chemically attaching a fluorescent dye (fluorophore) to a compound of interest, researchers can visualize its location and movement within living cells using techniques like confocal fluorescence microscopy. rsc.org This provides invaluable spatiotemporal information about a compound's uptake, distribution within subcellular compartments, and dynamic interactions with other molecules. rsc.orgmdpi.com

The development of fluorescent probes based on the caffeic acid scaffold has been successfully demonstrated. In one study, two novel fluorescent probes were synthesized from a caffeic acid derivative to detect phosphate (B84403) ions in living cells. nih.govnih.gov These probes exhibited high selectivity and sensitivity, and their fluorescence enhancement upon binding to the target allowed for clear visualization within HeLa cells. nih.govnih.gov This work serves as a proof-of-concept that the caffeic acid structure is amenable to modification into a functional fluorescent tool.

Creating a fluorescent version of this compound could help answer critical questions about its bioavailability and mechanism of action. For example, a fluorescent probe could be used to:

Visually confirm its passage across the cell membrane, which is suggested by its increased lipophilicity compared to caffeic acid. nih.gov

Determine its subcellular localization (e.g., cytoplasm, mitochondria, nucleus), providing clues about its potential targets.

Monitor its dynamics in real-time in response to cellular stimuli.

Table 2: Properties of Caffeic Acid Derivative-Based Fluorescent Probes for Phosphate (PO₄³⁻)

| Probe Name | Target Analyte | Detection Limit | Response Time | Application |

|---|---|---|---|---|

| BAM-HM | PO₄³⁻ | 0.612 µM | 80 seconds | Cell Imaging (HeLa cells), Water Sample Analysis |

| BAM-HH | PO₄³⁻ | 0.318 µM | 60 seconds | Cell Imaging (HeLa cells), Water Sample Analysis |

Data sourced from: International Journal of Molecular Sciences. nih.govnih.gov

Future Research Trajectories and Unaddressed Scientific Inquiries for Isopropyl Caffeate

Investigation into Broader Biological Activities and Disease Models (Preclinical)

Building on the discovery of new molecular mechanisms, it is essential to explore the functional consequences of these interactions in relevant preclinical disease models. The established antioxidant and anti-inflammatory properties of related phenolic compounds provide a strong basis for investigating isopropyl caffeate in a wider range of pathologies. nih.govnih.gov

The potential of caffeic acid and its derivatives as antiviral agents is an emerging area of research. biointerfaceresearch.comresearchgate.net An in silico study predicted that this compound may possess activity as an antiviral drug against influenza. nih.gov Furthermore, a computational screening of 27 different caffeic acid derivatives identified several candidates with strong binding affinities to key proteins of the SARS-CoV-2 virus, suggesting a potential mechanism for inhibiting viral function. scienceopen.comnih.gov

These computational findings warrant experimental validation. Future preclinical research should focus on:

In vitro antiviral assays to confirm the inhibitory activity of this compound against a panel of viruses, including influenza viruses and coronaviruses.

Mechanistic studies to determine the stage of the viral life cycle that is inhibited (e.g., attachment, entry, replication, or egress).

In vivo studies using established animal models of viral infection to evaluate the therapeutic efficacy of this compound.

While the pro-angiogenic effects of this compound are noted for ischemic diseases, its potential cardioprotective activities in other contexts are unknown. researchgate.net Many cardiovascular diseases are underpinned by oxidative stress, inflammation, and pathological remodeling, such as fibrosis. mdpi.comresearchgate.net Other caffeic acid derivatives have demonstrated significant cardioprotective effects through mechanisms independent of angiogenesis. For example, caffeic acid phenethyl ester (CAPE) was found to protect the heart against ischemia-reperfusion injury by reducing inflammation and cell death. physiology.org A novel synthetic derivative, caffeic acid ethanolamide (CAEA), was shown to prevent angiotensin II-induced cardiac fibrosis by inhibiting the TGF-β/SMAD/NOX4 signaling pathway. nih.gov

Given this compound's established antioxidant potential, future research should investigate its role in non-angiogenic cardioprotection. nih.govnih.gov Key research questions include:

Can this compound protect cardiomyocytes from oxidative stress-induced injury?

Does it modulate inflammatory responses in the heart following injury, such as in models of myocardial infarction?

Can it attenuate cardiac fibrosis and adverse remodeling in models of heart failure?

| Disease Model Area | Rationale Based on Related Compounds | Potential Preclinical Model |

|---|---|---|

| Antiviral | In silico prediction for influenza; other caffeic acid derivatives show potential against SARS-CoV-2 proteins. nih.govscienceopen.com | In vitro viral plaque assays; murine models of influenza infection. |

| Cardioprotection (Non-Angiogenic) | CAPE and CAEA reduce inflammation and fibrosis in cardiac injury models. physiology.orgnih.gov | Isoproterenol-induced myocardial injury; Angiotensin II-induced cardiac hypertrophy/fibrosis. |

| Autoimmune Disorders | CAPE and Rosmarinic acid modulate T-cell activity in experimental autoimmune encephalomyelitis (EAE). restorativemedicine.orgnih.gov | EAE model for multiple sclerosis; Collagen-induced arthritis (CIA) model for rheumatoid arthritis. |

| Metabolic Disorders | Caffeic acid and its derivatives improve glucose tolerance and lipid metabolism in obese/diabetic mice. mdpi.comcaldic.com | High-fat diet-induced obesity model; Streptozotocin (STZ)-induced diabetes model. |

The immunomodulatory and metabolic regulatory effects of polyphenols are well-documented, providing a strong rationale to test this compound in these contexts.

Autoimmune Disorders: Autoimmune diseases arise from an inappropriate immune response against self-antigens. nih.gov Caffeic acid derivatives have shown promise in preclinical models of these conditions. For instance, CAPE was shown to ameliorate experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by suppressing pathogenic T-cell activity and reducing inflammation in the central nervous system. nih.govnih.gov Another derivative, rosmarinic acid, has also been explored for its ability to induce apoptosis in activated T-cells from patients with rheumatoid arthritis. restorativemedicine.org These findings suggest that this compound could possess therapeutic potential by modulating immune cell function. Future studies should test this hypothesis in models like EAE and collagen-induced arthritis.

Metabolic Disorders: Conditions such as obesity, type 2 diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD) are linked to chronic inflammation and oxidative stress. mdpi.com Caffeic acid and its derivatives have shown beneficial effects on metabolism. Chlorogenic acid, an ester of caffeic acid, was found to reduce body weight and improve lipid metabolism in high-fat diet-induced obese mice. caldic.com A novel synthetic caffeic acid derivative, N-octyl caffeamide, prevented the progression of diabetes in obese mice by targeting key metabolic regulators like AMPK and PTP1B. mdpi.com Given that this compound is a lipophilic derivative, it may have favorable bioavailability for influencing metabolic tissues. Therefore, investigating its effects on glucose homeostasis, insulin (B600854) sensitivity, and hepatic lipid accumulation in preclinical models of obesity and diabetes is a logical and compelling next step. nih.gov

Refinement of Synthetic Methodologies for Enhanced Purity and Scalability

The conventional synthesis of this compound typically involves a Fischer esterification reaction, where caffeic acid is heated with isopropyl alcohol in the presence of a strong acid catalyst like sulfuric acid. nih.govhumanjournals.com While effective, this method presents challenges related to product purity, catalyst removal, and scalability, which are critical hurdles for potential commercial production. Future research must focus on refining these synthetic routes.

In line with the global shift towards sustainable scientific practices, the integration of green chemistry principles into this compound synthesis is a paramount future objective. A significant trajectory is the expanded use of enzymatic catalysis. Lipases, for instance, have been successfully used for the transesterification of other caffeic acid esters. nih.gov Developing a lipase-catalyzed process for this compound could offer high selectivity, eliminate the need for harsh acid catalysts, and operate under mild reaction conditions, thereby reducing energy consumption and hazardous waste generation. nih.govtandfonline.com Chemoenzymatic strategies, which combine chemical and enzymatic steps, such as creating a vinyl caffeate intermediate before lipase-assisted alcoholysis, also represent a novel and green synthetic route. nih.gov

Another key green approach involves the use of alternative solvent systems. Ionic liquids, which are salts that are liquid at low temperatures, can serve as both solvents and catalysts, often leading to accelerated reaction rates and easier product recovery. acs.orgethz.ch The development of synthetic protocols for this compound in ionic liquids or other green solvents like deep eutectic solvents could significantly enhance the sustainability of its production. tandfonline.com

Development of Novel Analytical Assays for Biological Matrix Quantitation

To understand the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound, robust and sensitive analytical methods for its quantification in complex biological matrices like plasma, urine, and tissue homogenates are essential. Current methods often rely on spectrophotometry for in vitro assays, which lacks the specificity and sensitivity required for in vivo studies. nih.gov

Future research should focus on developing and validating advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), particularly using deuterated internal standards, is a powerful approach for achieving high accuracy and precision in complex biological samples. Moreover, the development of novel sample preparation techniques is crucial for removing interfering substances from the matrix before analysis. Innovative sorptive microextraction techniques, such as fabric phase sorptive extraction (FPSE) and capsule phase microextraction (CPME), offer high enrichment factors and can be integrated into automated workflows, providing a sensitive and high-throughput platform for pharmacokinetic studies. chromatographyonline.com The use of ionic liquid-based microextraction is another promising frontier for efficiently isolating analytes from biological fluids. acs.org

Strategies for Improving Bioavailability and Targeted Delivery in Preclinical Settings

A significant hurdle for many phenolic compounds, including caffeic acid, is their low bioavailability. nih.gov While the esterification to this compound increases lipophilicity to likely improve cell membrane permeability, further enhancement is a critical research goal for maximizing its therapeutic potential. nih.govresearchgate.net

Future preclinical research must explore various formulation strategies to improve the solubility and absorption of this compound. These strategies, common for poorly soluble drugs, include:

Lipid-Based Drug Delivery Systems: Formulating this compound in lipid-based excipients can enhance its solubility and facilitate its absorption through the lymphatic system. drug-dev.com

Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level can prevent crystallization and increase its kinetic solubility and dissolution rate. drug-dev.com

Nanotechnology: Encapsulating this compound into nanoparticles can protect it from degradation, improve its solubility, and potentially offer targeted delivery to specific tissues or cells. drug-dev.commdpi.com

Encapsulation: Using molecules like β-cyclodextrins to encapsulate this compound can improve its stability and aqueous solubility. researchgate.net

Bioconjugation: Attaching moieties like polyethylene (B3416737) glycol (PEGylation) or polysaccharides could modify the compound's hydrophilic-lipophilic balance and improve its pharmacokinetic properties. researchgate.net

Comparative Studies with Other Caffeic Acid Derivatives and Phenolic Compounds to Delineate Structure-Activity Relationships

To understand how the chemical structure of this compound relates to its biological activity, comparative studies are indispensable. By systematically comparing its effects with those of its parent compound, caffeic acid, and other alkyl esters (e.g., methyl, ethyl, propyl, octyl caffeates), researchers can delineate critical structure-activity relationships (SAR). humanjournals.commdpi.com